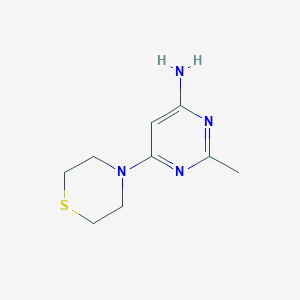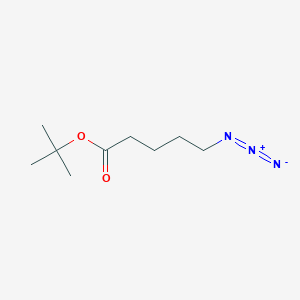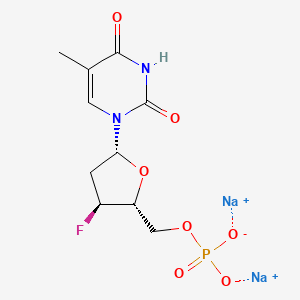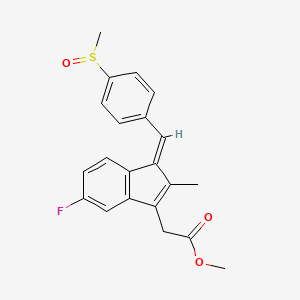
Fluprednidene Acetate Dermoxy
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluprednidene Acetate Dermoxy: is a moderately potent glucocorticoid used primarily in topical formulations to treat skin inflammations such as atopic dermatitis and contact dermatitis . It is known for its anti-inflammatory and anti-allergic properties, making it a valuable compound in dermatological treatments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fluprednidene Acetate Dermoxy involves multiple steps, starting from the basic steroid structure. The key steps include fluorination, hydroxylation, and acetylation. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate these transformations .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Fluprednidene Acetate Dermoxy undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones and carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogenation and hydroxylation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation often involves reagents like chlorine or bromine, while hydroxylation can be achieved using hydrogen peroxide.
Major Products Formed: The major products formed from these reactions include various hydroxylated, halogenated, and oxidized derivatives of the original compound .
Applications De Recherche Scientifique
Chemistry: In chemistry, Fluprednidene Acetate Dermoxy is used as a reference standard for analytical method development and validation. It is also employed in the study of steroid chemistry and the development of new glucocorticoid derivatives .
Biology: Biologically, this compound is used to study the effects of glucocorticoids on cellular processes, including inflammation and immune response modulation .
Medicine: Medically, this compound is used in the treatment of various skin conditions. Its anti-inflammatory and anti-allergic properties make it effective in managing conditions like eczema and psoriasis .
Industry: In the pharmaceutical industry, this compound is crucial for the development of topical formulations. It is also used in quality control processes to ensure the consistency and efficacy of glucocorticoid products .
Mécanisme D'action
Fluprednidene Acetate Dermoxy exerts its effects by binding to glucocorticoid receptors in the skin. This binding inhibits the release of pro-inflammatory cytokines and mediators, thereby reducing inflammation and allergic reactions. The molecular targets include various transcription factors and signaling pathways involved in the inflammatory response .
Comparaison Avec Des Composés Similaires
Clobetasol Propionate: A very potent glucocorticoid used for severe skin conditions.
Betamethasone Valerate: Another potent glucocorticoid with similar anti-inflammatory properties.
Hydrocortisone: A less potent glucocorticoid used for mild skin inflammations.
Uniqueness: Fluprednidene Acetate Dermoxy is unique due to its moderate potency, making it suitable for a wide range of dermatological conditions without the severe side effects associated with more potent glucocorticoids .
Propriétés
Formule moléculaire |
C24H29FO6 |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
[2-[(1S,2S,4R,6S,7S,9S,10R,11S)-10-fluoro-9-hydroxy-4,7,11-trimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-6-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H29FO6/c1-13(26)30-12-19(29)24-21(3)11-18(28)23(25)16(17(21)10-22(24,4)31-24)6-5-14-9-15(27)7-8-20(14,23)2/h7-9,16-18,28H,5-6,10-12H2,1-4H3/t16-,17-,18-,20-,21-,22+,23-,24-/m0/s1 |
Clé InChI |
AGNWKTSWHKVIGG-SAJDGEJFSA-N |
SMILES isomérique |
CC(=O)OCC(=O)[C@]12[C@]3(C[C@@H]([C@]4([C@H]([C@@H]3C[C@]1(O2)C)CCC5=CC(=O)C=C[C@@]54C)F)O)C |
SMILES canonique |
CC(=O)OCC(=O)C12C3(CC(C4(C(C3CC1(O2)C)CCC5=CC(=O)C=CC54C)F)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B15293850.png)



![(1S,2S,6R,14R)-5-[dideuterio-(2,2-dideuteriocyclopropyl)methyl]-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B15293879.png)

![(2R,3R,4S,5S,6R)-2-[2-decyl-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]dodecoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15293886.png)
![sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B15293892.png)





